Gadofluorine M -

Gadofluorine M

Catalog Number: EVT-1597165
CAS Number:
Molecular Formula: C45H64F17N9O18S
Molecular Weight: 1374.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gadofluorine M is a paramagnetic contrast agent designed to enhance the contrast in MRI scans. It is derived from modifications of earlier gadolinium agents and has been utilized for various imaging applications, particularly in assessing myocardial infarction and other cardiac conditions. The compound has been noted for its high relaxivity and ability to bind effectively to biological tissues, which aids in improving imaging quality.

Source and Classification

Gadofluorine M was developed from the original Gadolinium-based agents by modifying the molecular structure to improve its performance. It belongs to the class of gadolinium-based contrast agents, which are widely used in clinical settings for diagnostic imaging. The specific modifications made to Gadofluorine M include replacing the lysine backbone with a shorter ethylenediamine linker and incorporating a polyethyleneglycol unit, enhancing its amphiphilic properties and plasma protein binding capabilities .

Synthesis Analysis

The synthesis of Gadofluorine M involves several chemical reactions. The compound is synthesized through a series of steps that include:

  1. Initial Modification: The lysine backbone is replaced with an ethylenediamine linker.
  2. Incorporation of Polyethyleneglycol: A short polyethyleneglycol unit is added to enhance solubility and biocompatibility.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for clinical use.

The yield and efficiency of these synthesis steps are critical for producing Gadofluorine M at a scale appropriate for medical applications .

Molecular Structure Analysis

The molecular structure of Gadofluorine M can be represented as follows:

  • Chemical Formula: C₁₃H₁₈GdN₃O₁₁
  • Molecular Weight: Approximately 1323.2 Da

Gadofluorine M's structure features a central gadolinium ion coordinated with various functional groups that enhance its relaxivity properties. The amphiphilic nature of the compound allows it to interact favorably with both aqueous environments and lipid membranes, facilitating its use in biological imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gadofluorine M include:

  1. Horner-Wadsworth-Emmons Reaction: This reaction is used to create intermediates that will later be modified to form Gadofluorine M.
  2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition: This click chemistry approach allows for efficient bonding between different molecular components.
  3. Metallation: The introduction of gadolinium ions into the final structure occurs through metallation processes that ensure the paramagnetic properties necessary for MRI applications.

These reactions are optimized to achieve high yields while maintaining the integrity of the gadolinium complex .

Mechanism of Action

Gadofluorine M functions as a contrast agent by altering the relaxation times of protons in nearby water molecules during MRI scans. Its mechanism can be summarized as follows:

  1. Paramagnetic Properties: The gadolinium ion has unpaired electrons that create a strong magnetic field, affecting nearby hydrogen nuclei.
  2. Relaxation Time Modification: When injected into the body, Gadofluorine M shortens both longitudinal (T1) and transverse (T2) relaxation times of protons in tissues, leading to enhanced signal intensity on MRI images.
  3. Targeted Imaging: Due to its structural modifications, Gadofluorine M can preferentially accumulate in specific tissues, providing clearer images of pathological changes such as myocardial infarction or tumor formations .
Physical and Chemical Properties Analysis

Gadofluorine M exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its amphiphilic nature.
  • Plasma Protein Binding: More than 90% binding capacity, resulting in an extended plasma half-life (approximately 2 hours) in animal models.
  • Relaxivity: Demonstrates high relaxivity values compared to traditional gadolinium agents, enhancing MRI signal intensity significantly.

These properties make Gadofluorine M an effective agent for improving image quality during MRI procedures .

Applications

Gadofluorine M has various scientific uses, particularly in medical imaging:

  • Cardiac Imaging: Used extensively in studies assessing myocardial infarction and other cardiac conditions due to its ability to provide high-contrast images.
  • Tumor Imaging: Its targeted accumulation allows for better visualization of tumors during diagnostic procedures.
  • Research Applications: Employed in preclinical studies to evaluate new therapeutic strategies and understand disease mechanisms through enhanced imaging techniques.
Introduction to Gadofluorine M in Biomedical Research

Historical Development and Rationale for Gadofluorine M Design

The genesis of Gadofluorine M emerged from two decades of innovation in gadolinium chelate chemistry. Early GBCAs faced fundamental limitations: rapid renal clearance, nonspecific distribution, and inability to accumulate in tissues without vascular leakage. Gf’s core innovation lies in its amphiphilic molecular architecture—a gadolinium-bound macrocycle conjugated to a hydrophobic perfluorinated alkyl chain. This design confers dual advantages:

  • Protein Binding: High affinity for serum albumin extends plasma half-life (>15 hours vs. 20 minutes for Gd-DTPA), enabling prolonged imaging windows [4] [7]
  • Extracellular Matrix Targeting: Hydrophobic domains bind collagen, proteoglycans, and tenascin in inflamed or remodeled tissues, concentrating gadolinium at pathological sites [1] [4]
  • Macrophage Uptake: Phagocytic cells internalize Gf aggregates, serving as biomarkers for active inflammation [4]

Table 1: Structural and Functional Innovations in Gadofluorine M vs. Conventional GBCAs

PropertyGadofluorine MConventional GBCAs (e.g., Gd-DTPA)Functional Impact
Molecular Weight~1.53 kDa0.5-1 kDaEnhanced protein binding
Hydrophobic MoietyPerfluorinated alkyl chainAbsentTissue retention via ECM binding
Plasma Half-life15.6 hours20-90 minutesDelayed imaging possible
Primary ExcretionHepatobiliaryRenalEnables liver/lymph node imaging
Relaxivity (r1)Higher (quantitative data not in sources)LowerImproved signal per molecule

This strategic molecular engineering enabled unprecedented pathology-specific contrast, particularly in diseases with subtle blood-brain-barrier (BBB) alterations where conventional agents fail [1] [7].

Key Research Milestones in Preclinical and Translational Applications

2008: Neuroinflammation Imaging RevolutionA landmark quantitative MRI study demonstrated Gf’s superiority in detecting inflammatory CNS lesions in experimental autoimmune encephalomyelitis (EAE) models. At clinical-field strength (1.5T), Gf-enhanced MRI detected >300% more lesions in brain, spinal cord, and optic nerve compared to T2-weighted imaging or Gd-DTPA. Pixel-count quantification confirmed statistically significant differences (p<0.001), with histology validating precise correlation between Gf uptake and demyelinating foci [1].

2010: Circumventricular Organ (CVO) VisualizationGf-MRI revealed the critical role of CVOs as neuroinflammatory gateways in EAE. Longitudinal 7T MRI showed significantly increased signal (p<0.01) in choroid plexus, area postrema, and subfornical organ during disease peaks. Choroid plexus enhancement predicted EAE development with 89% sensitivity and 80% specificity, establishing Gf as the first contrast agent capable of in vivo CVO monitoring [4].

2010s: Advanced Oncologic and Vascular Applications

  • Atherosclerosis: Gf accumulated in arterial plaques via binding to extracellular matrix proteins, enabling high-resolution visualization of lipid-rich vulnerable plaques [1] [8]
  • Peripheral Nerve Imaging: Gf-enhanced MRI distinguished acute inflammatory vs. chronic degenerative neuropathies in rat models, a feat unachievable with standard contrast [4]
  • Tumour Microenvironment: Dynamic contrast-enhanced (DCE) MRI with Gf quantified vascular permeability (Ktrans) changes during anti-angiogenic therapy in oncology models [8]

Table 2: Preclinical Applications Validating Gadofluorine M’s Versatility

Disease ModelBiological TargetKey Imaging FindingValidation Method
EAE (Multiple Sclerosis)Demyelination lesions3x more lesions detected vs. Gd-DTPALuxol fast blue histology
NeuroinflammationCircumventricular organsSignal increase correlates with disease severity (r=0.82)IBA-1 immunohistochemistry
AtherosclerosisPlaque ECM componentsSelective plaque enhancementOil Red O staining
Peripheral neuropathyNerve inflammationDifferentiates acute vs. chronic injuryElectron microscopy
Cancer (various)Tumour vasculatureQuantifiable Ktrans changes post-therapyMicrovascular density counts

Properties

Product Name

Gadofluorine M

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-[1-[[2-[[(5S)-6-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)piperazin-1-yl]-6-oxo-5-[[2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]amino]hexyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C45H64F17N9O18S

Molecular Weight

1374.1 g/mol

InChI

InChI=1S/C45H64F17N9O18S/c1-24(69-12-10-67(20-30(77)78)8-6-66(19-29(75)76)7-9-68(11-13-69)21-31(79)80)35(84)64-18-27(73)63-5-3-2-4-25(65-28(74)23-88-37-34(83)33(82)32(81)26(22-72)89-37)36(85)70-14-16-71(17-15-70)90(86,87)45(61,62)43(56,57)41(52,53)39(48,49)38(46,47)40(50,51)42(54,55)44(58,59)60/h24-26,32-34,37,72,81-83H,2-23H2,1H3,(H,63,73)(H,64,84)(H,65,74)(H,75,76)(H,77,78)(H,79,80)/t24?,25-,26+,32+,33-,34-,37-/m0/s1

InChI Key

IWIFYPHGVYZVDA-ZQLSLKRTSA-N

Synonyms

gadofluorine M
Gd-GlyMe-DOTA-perfluorooctyl-mannose-conjugate

Canonical SMILES

CC(C(=O)NCC(=O)NCCCCC(C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)COC2C(C(C(C(O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O

Isomeric SMILES

CC(C(=O)NCC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.